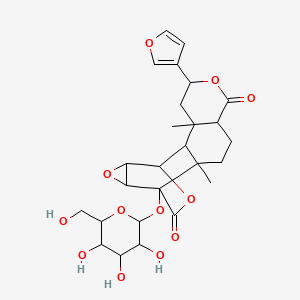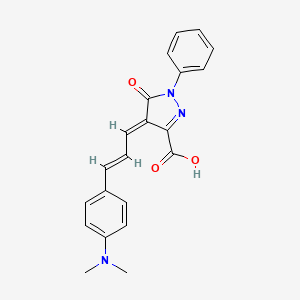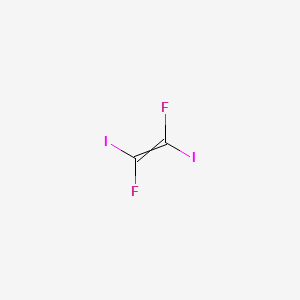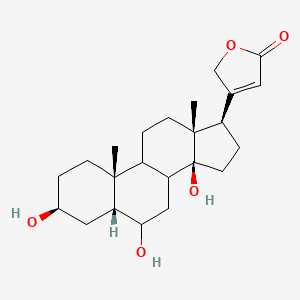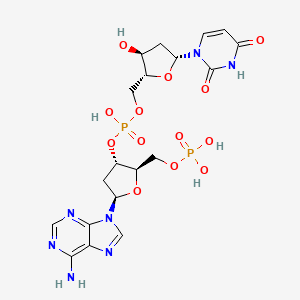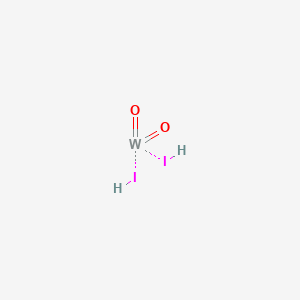
Tungsten diiodide dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten diiodide dioxide is an inorganic compound with the chemical formula ( \text{WO}_2\text{I}_2 ). It is a solid with a metallic luster and belongs to the monoclinic crystal system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten diiodide dioxide can be synthesized through the reaction of tungsten, tungsten trioxide, and iodine. The reaction is as follows: [ \text{W} + 2 \text{WO}_3 + 3 \text{I}_2 \rightarrow 3 \text{WO}_2\text{I}_2 ] This reaction typically occurs at elevated temperatures, around 200°C, in a vacuum .
Industrial Production Methods: Industrial production of this compound involves the chemical vapor transport method. This method uses a temperature gradient to facilitate the transport of tungsten and iodine vapors, leading to the formation of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form higher oxides of tungsten.
Reduction: It can be reduced to form lower oxidation states of tungsten compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents under controlled conditions.
Substitution: Halogenating agents or ligands in the presence of a suitable catalyst.
Major Products:
Oxidation: Higher tungsten oxides such as tungsten trioxide.
Reduction: Lower tungsten oxides or elemental tungsten.
Substitution: Halogenated tungsten compounds or tungsten complexes.
Wissenschaftliche Forschungsanwendungen
Tungsten diiodide dioxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Industry: Utilized in the production of halogen lamps and other lighting technologies.
Wirkmechanismus
The mechanism of action of tungsten diiodide dioxide involves its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions are facilitated by the unique electronic structure of tungsten, which allows it to interact with different molecular targets and pathways. The compound’s ability to absorb and convert light energy also plays a crucial role in its applications in photothermal therapy .
Vergleich Mit ähnlichen Verbindungen
- Tungsten trioxide (( \text{WO}_3 ))
- Tungsten dioxide (( \text{WO}_2 ))
- Molybdenum trioxide (( \text{MoO}_3 ))
Comparison:
- Tungsten trioxide: Unlike tungsten diiodide dioxide, tungsten trioxide is more stable and commonly used in electrochromic devices and gas sensors.
- Tungsten dioxide: Tungsten dioxide has similar properties but lacks the iodine component, making it less versatile in certain applications.
- Molybdenum trioxide: Molybdenum trioxide shares some chemical properties with this compound but differs in its applications and reactivity due to the presence of molybdenum instead of tungsten .
This compound stands out due to its unique combination of tungsten and iodine, which imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
14447-89-3 |
|---|---|
Molekularformel |
H2I2O2W |
Molekulargewicht |
471.66 g/mol |
IUPAC-Name |
dioxotungsten;dihydroiodide |
InChI |
InChI=1S/2HI.2O.W/h2*1H;;; |
InChI-Schlüssel |
OVMTUQHYQCGPFR-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W]=O.I.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


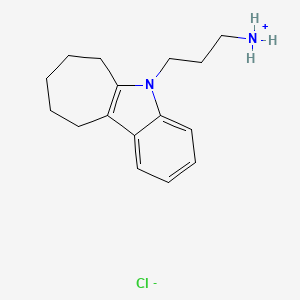


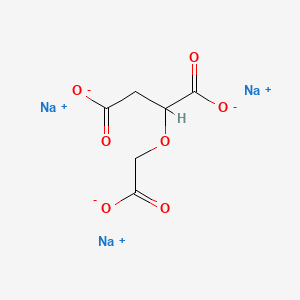


![2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate](/img/structure/B13739810.png)
